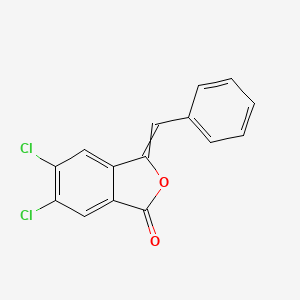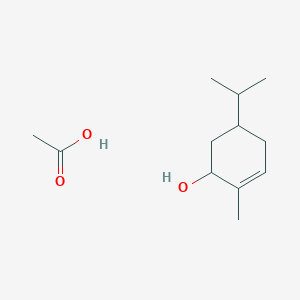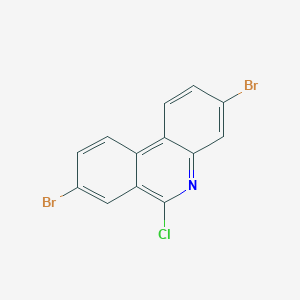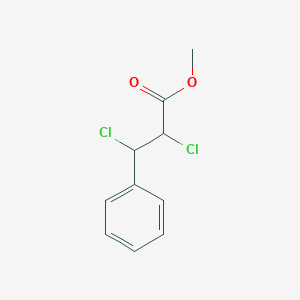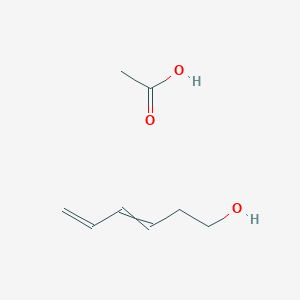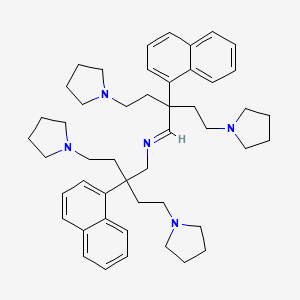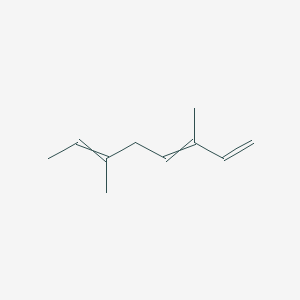
Decylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decylarsonic acid is an organoarsenic compound characterized by the presence of a decyl group attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decylarsonic acid typically involves the reaction of decyl halides with arsenic trioxide in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Decylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding decylarsine.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Decylarsonic oxide.
Reduction: Decylarsine.
Substitution: Various substituted decylarsonic derivatives depending on the substituent introduced.
科学的研究の応用
Decylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of decylarsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the disruption of cellular processes, modulation of signal transduction, and alteration of gene expression.
類似化合物との比較
Similar Compounds
- Phenylarsenic acid
- Methylarsenic acid
- Butylarsenic acid
Uniqueness
Decylarsonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain organoarsenic compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
35331-33-0 |
|---|---|
分子式 |
C10H23AsO3 |
分子量 |
266.21 g/mol |
IUPAC名 |
decylarsonic acid |
InChI |
InChI=1S/C10H23AsO3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3,(H2,12,13,14) |
InChIキー |
DOLDYCBUKNSRCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
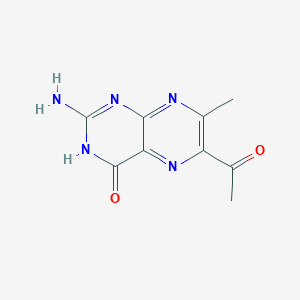
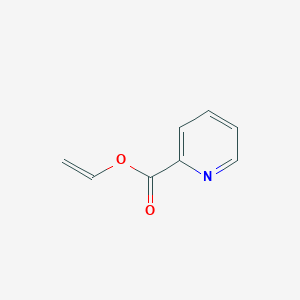
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
